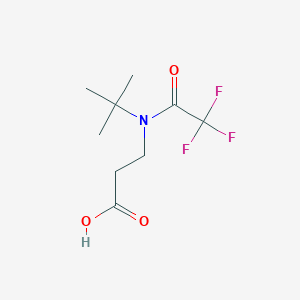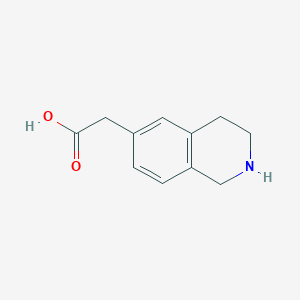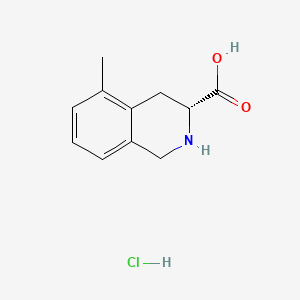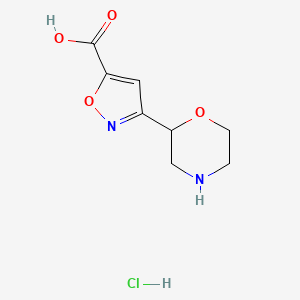
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a trifluoroacetamido group attached to a propanoic acid backbone. This compound is notable for its unique chemical structure, which includes a tert-butyl group and trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between tert-butylamine and 2,2,2-trifluoroacetyl chloride forms the intermediate tert-butyl-2,2,2-trifluoroacetamide.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide bond can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a butanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)ethanoic acid: Similar structure but with an ethanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid backbone, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H14F3NO3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
3-[tert-butyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)13(5-4-6(14)15)7(16)9(10,11)12/h4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CVQNPWKHJLAZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCC(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)

![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)


![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
